
Anticancer agent 74
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Anticancer agent 74 is a novel compound that has shown promising results in the treatment of various types of cancer. This compound is part of a new generation of anticancer drugs that target specific molecular pathways involved in cancer cell proliferation and survival. Unlike traditional chemotherapy agents, this compound is designed to minimize damage to healthy cells, thereby reducing side effects and improving patient outcomes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Anticancer agent 74 involves a multi-step process that includes the formation of key intermediates and their subsequent transformation into the final product. The initial step typically involves the preparation of a precursor molecule through a series of chemical reactions such as alkylation, acylation, and cyclization. These reactions are carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and efficiency. The process involves the use of high-pressure and high-temperature conditions to accelerate the reactions. Purification steps such as crystallization, filtration, and chromatography are employed to isolate the final product and remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions: Anticancer agent 74 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its anticancer properties.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogenating agents for substitution reactions. These reactions are typically carried out under controlled conditions such as specific pH levels, temperatures, and solvent environments to ensure optimal results.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound that possess enhanced anticancer activity. These derivatives are further tested for their efficacy and safety in preclinical and clinical studies.
Aplicaciones Científicas De Investigación
Anticancer agent 74 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying the mechanisms of anticancer drugs and developing new therapeutic agents. In biology, it is employed in cell culture studies to investigate its effects on cancer cell proliferation, apoptosis, and metastasis. In medicine, this compound is being tested in clinical trials for its efficacy in treating various types of cancer, including breast, lung, and colon cancer. In the industry, it is used in the development of new drug formulations and delivery systems to improve its bioavailability and therapeutic index.
Mecanismo De Acción
The mechanism of action of Anticancer agent 74 involves the inhibition of specific molecular targets and pathways that are crucial for cancer cell survival and proliferation. One of the primary targets of this compound is the enzyme dihydrofolate reductase, which is involved in the synthesis of nucleotides required for DNA replication. By inhibiting this enzyme, this compound disrupts the DNA synthesis process, leading to cell cycle arrest and apoptosis. Additionally, this compound also targets other signaling pathways such as the PI3K/Akt and MAPK pathways, which are involved in cell growth and survival.
Comparación Con Compuestos Similares
Anticancer agent 74 is unique compared to other similar compounds due to its specific molecular structure and mechanism of action. Similar compounds include methotrexate, which also targets dihydrofolate reductase, and other folate analogs that inhibit nucleotide synthesis. this compound has shown greater selectivity and potency in preclinical studies, making it a promising candidate for further development. Other similar compounds include platinum-based drugs such as cisplatin and carboplatin, which form DNA adducts and induce apoptosis. While these drugs are effective, they often cause severe side effects due to their lack of specificity. In contrast, this compound is designed to minimize off-target effects and improve patient outcomes.
Propiedades
Fórmula molecular |
C25H21NO |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
9-phenyl-8-phenylmethoxy-2,3-dihydro-1H-cyclopenta[b]quinoline |
InChI |
InChI=1S/C25H21NO/c1-3-9-18(10-4-1)17-27-23-16-8-15-22-25(23)24(19-11-5-2-6-12-19)20-13-7-14-21(20)26-22/h1-6,8-12,15-16H,7,13-14,17H2 |
Clave InChI |
KQAQESVCPHPKQJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C3=C(C=CC=C3OCC4=CC=CC=C4)N=C2C1)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B12407576.png)
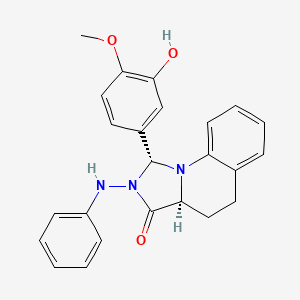
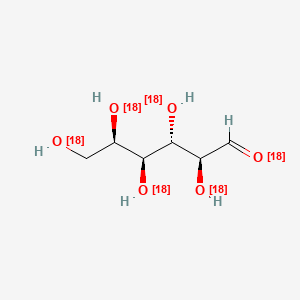
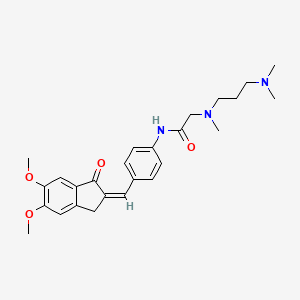
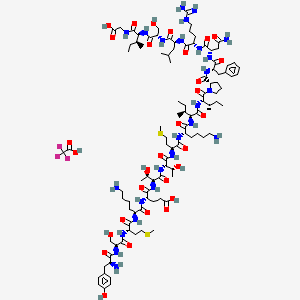

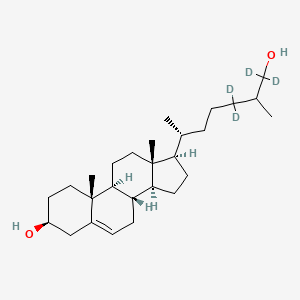
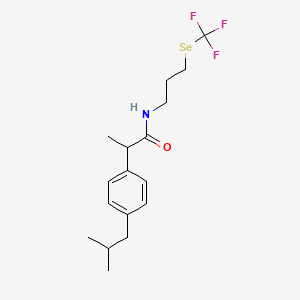

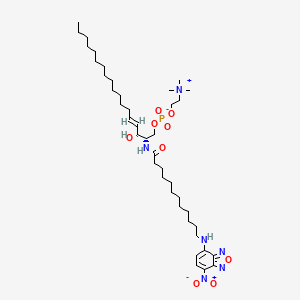
![9-[2-(3,4-dichlorophenyl)ethyl]-2-(3-hydroxyphenyl)-8-oxidanylidene-7~{H}-purine-6-carboxamide](/img/structure/B12407624.png)


